2,2,2-Trifluoro-1-(3-methyl-4-(trifluoromethyl)phenyl)ethanone
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Overview
Description
2,2,2-Trifluoro-1-(3-methyl-4-(trifluoromethyl)phenyl)ethanone is an organic compound characterized by the presence of trifluoromethyl groups and a phenyl ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethyl groups contribute to its high stability and reactivity, making it a useful building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(3-methyl-4-(trifluoromethyl)phenyl)ethanone typically involves the reaction of trifluoroacetic acid with a suitable aromatic compound. One common method is the Friedel-Crafts acylation reaction, where trifluoroacetic anhydride reacts with the aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out at low temperatures to control the exothermic nature of the process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(3-methyl-4-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl-substituted carboxylic acids, while reduction can produce trifluoromethyl-substituted alcohols.
Scientific Research Applications
2,2,2-Trifluoro-1-(3-methyl-4-(trifluoromethyl)phenyl)ethanone has several applications in scientific research:
Biology: The compound’s stability and reactivity make it useful in biochemical studies, particularly in the development of enzyme inhibitors.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(3-methyl-4-(trifluoromethyl)phenyl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity as an enzyme inhibitor or receptor modulator. The compound can interact with active sites of enzymes or receptors, altering their function and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: Similar in structure but lacks the additional trifluoromethyl group on the phenyl ring.
4-(Trifluoromethyl)benzylamine: Contains a trifluoromethyl group but differs in the functional group and overall structure.
2,2,2,4-Tetrafluoroacetophenone: Another fluorinated compound with different substitution patterns.
Uniqueness
2,2,2-Trifluoro-1-(3-methyl-4-(trifluoromethyl)phenyl)ethanone is unique due to the presence of multiple trifluoromethyl groups, which impart high stability and reactivity. This makes it particularly valuable in applications requiring robust and reactive chemical intermediates.
Properties
IUPAC Name |
2,2,2-trifluoro-1-[3-methyl-4-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O/c1-5-4-6(8(17)10(14,15)16)2-3-7(5)9(11,12)13/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDWOACIHOWMCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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